
2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine, also known as BmPG, is a guanidine derivative that has been synthesized and studied for its potential applications in scientific research. BmPG has been found to have various biochemical and physiological effects, making it a promising compound for future research. In
作用機序
The mechanism of action of 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine involves the inhibition of various enzymes and signaling pathways. 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine has been found to inhibit the activity of the enzyme, dihydrofolate reductase, which is involved in the synthesis of DNA. In addition, 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine has been found to inhibit the activity of the enzyme, glycogen synthase kinase-3β, which is involved in the regulation of various signaling pathways. By inhibiting these enzymes, 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine disrupts the growth and proliferation of cancer cells and protects neurons from oxidative stress and apoptosis.
Biochemical and Physiological Effects:
2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine has various biochemical and physiological effects. 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In addition, 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine has been found to protect neurons from oxidative stress and apoptosis by increasing the activity of antioxidant enzymes and reducing the production of reactive oxygen species. 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine has several advantages for lab experiments. 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine is a small molecule that can easily penetrate cell membranes, making it an ideal compound for studying intracellular signaling pathways. In addition, 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine has been found to have low toxicity, making it a safe compound for in vitro and in vivo experiments. However, 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine has some limitations for lab experiments. 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine is a relatively new compound, and its mechanism of action and physiological effects are not fully understood. In addition, 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine is a complex compound to synthesize, which may limit its availability for research purposes.
将来の方向性
There are several future directions for 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine research. One area of research is the development of 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine analogs with improved potency and selectivity for specific enzymes and signaling pathways. Another area of research is the investigation of 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine's potential use in combination therapy with other anti-cancer drugs. In addition, further studies are needed to fully understand the mechanism of action and physiological effects of 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine. Finally, 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine's potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease, should be further investigated.
合成法
The synthesis of 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine involves a multi-step process that starts with the reaction of 5-benzyl-6-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile and 3-methylphenyl isothiocyanate in the presence of a base. This reaction produces the intermediate compound, 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)thiourea. The final step involves the reaction of this intermediate compound with guanidine hydrochloride in the presence of a base to yield 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine.
科学的研究の応用
2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine has been studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer treatment. 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine has been found to have anti-cancer properties, as it inhibits the growth and proliferation of cancer cells. In addition, 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine has been found to have neuroprotective properties, as it protects neurons from oxidative stress and apoptosis.
特性
製品名 |
2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine |
|---|---|
分子式 |
C20H21N5O |
分子量 |
347.4 g/mol |
IUPAC名 |
2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine |
InChI |
InChI=1S/C20H21N5O/c1-13-7-6-10-16(11-13)23-19(21)25-20-22-14(2)17(18(26)24-20)12-15-8-4-3-5-9-15/h3-11H,12H2,1-2H3,(H4,21,22,23,24,25,26) |
InChIキー |
ZPERLHBRRCPJLJ-UHFFFAOYSA-N |
異性体SMILES |
CC1=CC(=CC=C1)N/C(=N\C2=NC(=O)C(=C(N2)C)CC3=CC=CC=C3)/N |
SMILES |
CC1=CC(=CC=C1)NC(=NC2=NC(=O)C(=C(N2)C)CC3=CC=CC=C3)N |
正規SMILES |
CC1=CC(=CC=C1)NC(=NC2=NC(=O)C(=C(N2)C)CC3=CC=CC=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





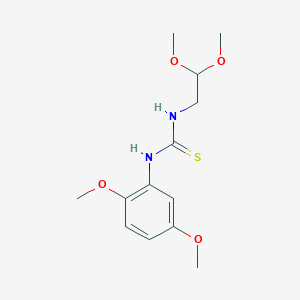
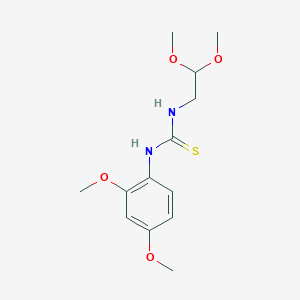
![N-[4-acetyl-5-(5-chloro-2-thienyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B215780.png)
![Ethyl 1-[(3,5-dimethylanilino)carbothioyl]-3-piperidinecarboxylate](/img/structure/B215785.png)
![Ethyl 1-[(2,4-dimethylanilino)carbothioyl]-3-piperidinecarboxylate](/img/structure/B215786.png)

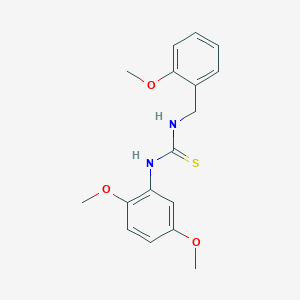

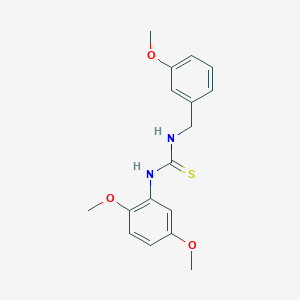
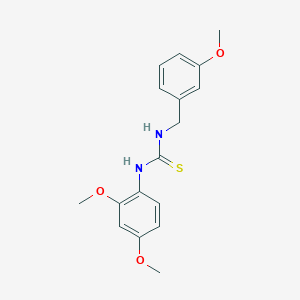
![Ethyl 1-[(4-chloro-2-methylphenyl)carbamothioyl]piperidine-3-carboxylate](/img/structure/B215794.png)
![5-(2-chlorophenyl)-2-[(4-methylanilino)methylidene]cyclohexane-1,3-dione](/img/structure/B215796.png)